molecular formula C17H17N3O2 B2999536 5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 440650-70-4

5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2999536
CAS No.: 440650-70-4
M. Wt: 295.342
InChI Key: UOFDVGIFEPSYOA-UHFFFAOYSA-N
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Description

5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 440650-70-4) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a 2-methylbenzyl group at position 6, and a carboxylic acid moiety at position 3. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and coordination chemistry applications. Its synthesis typically involves cyclocondensation reactions of aminopyrazole derivatives with β-diketones or malononitrile derivatives under reflux conditions, followed by functionalization steps .

Properties

IUPAC Name

5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-10-6-4-5-7-13(10)8-14-11(2)19-16-15(17(21)22)9-18-20(16)12(14)3/h4-7,9H,8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFDVGIFEPSYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(N3C(=C(C=N3)C(=O)O)N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are bicyclic heterocycles with a broad range of biological and optical applications, making them strategic compounds in pharmaceutical research .

Chemical Information

The chemical compound this compound has the following characteristics :

  • CAS No : 440650-70-4
  • Molecular Formula : C17H17N3O2
  • Molecular Weight : 295.34

Scientific Research Applications

While the search results do not provide specific applications for this compound, they do highlight the broader applications of pyrazolo[1,5-a]pyrimidine derivatives:

  • PI3Kδ Inhibitors : Pyrazolo[1,5-a]pyrimidines can be used in the design of PI3Kδ inhibitor structures, potentially useful for treating conditions like systemic lupus erythematosus (SLE) .
  • mTOR Inhibitors : Pyrazolo[1,5-a]pyrimidine compounds have been investigated as mTOR inhibitors .
  • Therapeutic Applications : Pyrazolo[1,5-a]pyrimidin-7-amine derivatives are useful in therapy .
  • Optical Applications : Pyrazolo[1,5-a]pyrimidines can be employed as strategic compounds for optical applications . They can also be used as lipid droplet biomarkers for both cancer cells (HeLa cells) and normal cells (L929 cells) .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and applications are influenced by substituent patterns. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid C17H17N3O2 295.34 440650-70-4 5,7-diMe; 6-(2-Me-benzyl); 3-COOH
5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid C17H17N3O2 295.34 440627-38-3 5,7-diMe; 6-(4-Me-benzyl); 3-COOH
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid C9H9N3O2 191.19 90349-23-8 5,7-diMe; 3-COOH
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid C7H5N3O2 163.14 25940-35-6 3-COOH (unsubstituted core)
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid C10H11N3O2 205.21 1158269-53-4 2,5,7-triMe; 3-COOH

Key Observations :

  • Positional Isomerism : The 2-methylbenzyl (ortho) vs. 4-methylbenzyl (para) substituents (CAS 440650-70-4 vs. 440627-38-3) influence steric and electronic properties. The ortho-substituted derivative may exhibit reduced coordination flexibility due to steric hindrance compared to the para isomer .
  • Coordination Chemistry : The unsubstituted carboxylic acid (CAS 25940-35-6) readily forms metal complexes (e.g., Cu, Ni, Mn) via N,O-chelation, whereas bulky substituents in CAS 440650-70-4 may limit metal-binding efficiency .

Physicochemical Properties

  • Solubility : The 2-methylbenzyl group in CAS 440650-70-4 enhances hydrophobicity compared to the unsubstituted core (CAS 25940-35-6), likely reducing aqueous solubility.
  • Thermal Stability: Limited data exist for the target compound, but derivatives like CAS 90349-23-8 exhibit decomposition above 250°C, suggesting moderate stability .

Biological Activity

5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

Property Details
Molecular FormulaC₁₇H₁₇N₃O₂
Molecular Weight293.34 g/mol
CAS Number440650-70-4
Hazard ClassificationIrritant

The structure features a pyrazolo[1,5-a]pyrimidine core with methyl and carboxylic acid functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Recent advancements in synthetic techniques have improved yields and purity, making it more accessible for research purposes.

Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In particular:

  • Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), and others.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.

In a study comparing the cytotoxicity of several derivatives, this compound showed a significant reduction in cell viability at concentrations as low as 50 µM when tested on A549 cells. This was comparable to standard chemotherapeutic agents like cisplatin, indicating its potential as an anticancer agent .

Antimicrobial Activity

Preliminary tests have also indicated that this compound possesses antimicrobial properties against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Methyl Substituents : The presence of methyl groups at positions 5 and 7 enhances lipophilicity, facilitating better membrane penetration.
  • Carboxylic Acid Group : This functional group is crucial for interaction with biological targets, enhancing the compound's solubility in physiological conditions .

Case Studies

  • Study on Anticancer Activity : In vitro studies on A549 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 45 µM after 24 hours of exposure .
  • Antimicrobial Efficacy : Testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL. This suggests potential for development into a therapeutic agent targeting resistant strains .

Q & A

Q. Methodological Approach :

Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

Cross-validate with computational spectroscopy (e.g., DFT for predicted shifts).

Use tandem MS (MS/MS) to trace fragmentation pathways .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in kinase inhibition?

Advanced Research Question
The compound’s pyrazolo[1,5-a]pyrimidine core is structurally analogous to kinase inhibitors. Recommended assays:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) for ATP-competitive inhibitors. IC50 values can be determined via dose-response curves .
  • Cellular Uptake : Radiolabel the compound with tritium (³H) or use LC-MS/MS for quantification in cell lysates .
  • Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. Key Considerations :

  • Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity.
  • Positive Controls : Compare with known pyrazolo[1,5-a]pyrimidine inhibitors (e.g., derivatives in ).

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Advanced Research Question
Focus on modifying substituents at positions 5, 6, and 7:

  • Position 5 (Methyl) : Replace with bulkier groups (e.g., trifluoromethyl) to enhance hydrophobic interactions .
  • Position 6 (2-Methylbenzyl) : Test substituted benzyl groups (e.g., 4-chloro or 4-cyano) for π-stacking in kinase pockets .
  • Position 3 (Carboxylic Acid) : Convert to amides or esters to improve membrane permeability .

Q. Data-Driven SAR Example :

DerivativeR₁ (Position 5)R₂ (Position 6)IC50 (nM)
Parent CompoundMethyl2-Methylbenzyl250
Trifluoromethyl AnalogCF₃2-Methylbenzyl85
4-Chlorobenzyl AnalogMethyl4-Chlorobenzyl120

What strategies mitigate synthetic challenges in introducing the 2-methylbenzyl group?

Basic Research Question
The 2-methylbenzyl group can be introduced via:

Alkylation : Use 2-methylbenzyl bromide with K2CO3 in DMF .

Buchwald-Hartwig Amination : For late-stage functionalization, employ palladium catalysts (e.g., Pd(OAc)₂) and Xantphos .

Reductive Amination : Condense 2-methylbenzaldehyde with aminopyrazole intermediates using NaBH3CN .

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